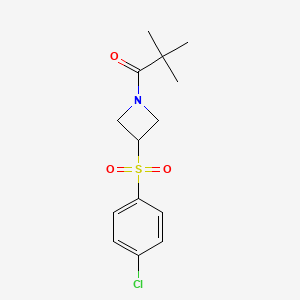

![molecular formula C21H19ClN4O3S B2594101 N-(2-(2-(4-clorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-2,3-dimetoxi benzamida CAS No. 894048-25-0](/img/structure/B2594101.png)

N-(2-(2-(4-clorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-2,3-dimetoxi benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis y Estructura

El compuesto pertenece a la clase de tiazolo[3,2-b][1,2,4]triazoles, que han sido objeto de una investigación significativa debido a sus diversas actividades biológicas . La fórmula molecular del compuesto es C17H16ClN5O3S2 .

Actividades Antiinflamatorias y Analgésicas

Compuestos con estructuras similares han mostrado significativas actividades antiinflamatorias y analgésicas . Estas actividades están mediadas principalmente a través de la inhibición de la biosíntesis de prostaglandinas, que se derivan del ácido araquidónico .

Actividad Anticancerígena

Algunos compuestos con estructuras similares han mostrado prometedoras actividades anticancerígenas contra líneas celulares de cáncer de mama . Se ha encontrado que inducen la apoptosis en las células MDA-MB-231 mediante la regulación positiva de los niveles de genes P53, Bax, caspasa-3, caspasa-8 y caspasa-9, mientras que regulan negativamente el nivel de Bcl2 .

Inhibición de PARP-1 y EGFR

El compuesto ha mostrado una prometedora inhibición dual de la enzima de PARP-1 (IC50 = 1,37 nM) en comparación con Olaparib (IC50 = 1,49 nM), y EGFR (IC50 = 64,65 nM) en comparación con Erlotinib (IC50 = 80 nM) . Estos resultados coincidieron con los estudios de acoplamiento molecular que destacaron la disposición de unión del compuesto dentro de los sitios activos de la proteína PARP-1 y EGFR .

Propiedades Farmacocinéticas

Aunque no está directamente relacionado con el compuesto en cuestión, los compuestos con estructuras similares han mostrado buenas propiedades farmacocinéticas, incluida la biodisponibilidad oral y la alta exposición sistémica .

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antitumor activity . The compound showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . Top1, or topoisomerase I, is an enzyme that relaxes supercoiled DNA necessary for replication and transcription, making it a common target for anticancer drugs.

Mode of Action

Given its superior top1 inhibitory activity , it can be inferred that the compound may interact with the Top1 enzyme, inhibiting its function and leading to DNA damage, which can result in cell death, particularly in rapidly dividing cancer cells.

Biochemical Pathways

By inhibiting top1, the compound likely affects the dna replication and transcription processes . This disruption can lead to DNA damage and apoptosis, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation.

Result of Action

Given its potential as a top1 inhibitor , the compound likely induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells.

Propiedades

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBJEKXERPYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

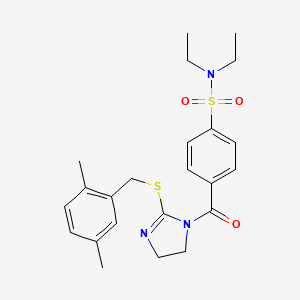

![8-(4-benzylpiperazin-1-yl)-7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594026.png)

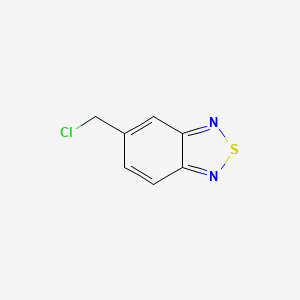

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

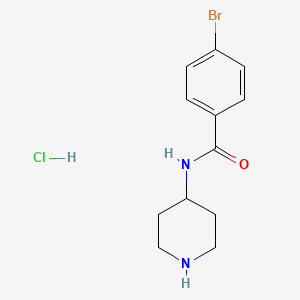

![4-Methoxy-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2594035.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2594039.png)